molecular formula C8H5BrO4 B1267089 6-Bromo-1,3-benzodioxole-5-carboxylic acid CAS No. 60546-62-5

6-Bromo-1,3-benzodioxole-5-carboxylic acid

Cat. No. B1267089
CAS RN: 60546-62-5
M. Wt: 245.03 g/mol
InChI Key: NRFYLBBOKXFHMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-substituted carboxylic acids typically involves halogenation reactions, where bromine is introduced into a precursor compound. For example, efficient synthesis methods have been developed for compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which involve regioselective bromination and subsequent reaction steps to introduce the carboxylic acid moiety (Hirokawa, Horikawa, & Kato, 2000). Similar approaches can be adapted for the synthesis of 6-Bromo-1,3-benzodioxole-5-carboxylic acid, with careful selection of starting materials and reaction conditions to ensure regioselectivity and high yields.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzodioxoles is characterized by the presence of the bromo group, which significantly affects the electronic distribution within the molecule. This alteration can influence the compound’s reactivity, especially in electrophilic aromatic substitution reactions. Spectroscopic techniques, such as NMR and X-ray crystallography, are essential tools for elucidating the molecular structure and confirming the position of the bromo and carboxylic acid groups on the benzodioxole ring (Anuradha et al., 2014).

Scientific Research Applications

Application 1: Antimicrobial Agent

  • Summary of the Application : 6-Bromo-1,3-benzodioxole-5-carboxaldehyde, a derivative of 1,3-benzodioxole-5-carboxaldehyde, has been found to have significant antimicrobial properties. It has been tested against various organisms and shown to be more effective than standard antibiotics at certain concentrations .
  • Methods of Application : The compound was synthesized via direct bromination of 1,3-benzodioxole-5-carboxaldehyde at room temperature . It was then screened against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Phythium sp., and Curvularia pallescens .
  • Results or Outcomes : The compound proved to be an effective antimicrobial agent and showed greater inhibition against the organisms than any of the standard antibiotics at the concentrations considered .

Another related compound, “6-Bromo-1,3-benzodioxole-5-carboxaldehyde”, has been used to synthesize 2H-indazoles , which are heterocyclic compounds often used in medicinal chemistry for their pharmacological properties .

Application 2: Synthesis of 2H-indazoles

  • Summary of the Application : 6-Bromo-1,3-benzodioxole-5-carboxaldehyde has been used to synthesize 2H-indazoles . Indazoles are heterocyclic compounds often used in medicinal chemistry for their pharmacological properties .
  • Methods of Application : The specific methods of synthesis were not detailed in the source, but typically involve reactions with nitrogen-containing compounds .
  • Results or Outcomes : The synthesis of 2H-indazoles from 6-Bromo-1,3-benzodioxole-5-carboxaldehyde could potentially lead to the development of new pharmaceuticals .

properties

IUPAC Name

6-bromo-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFYLBBOKXFHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90299042
Record name 1,3-benzodioxole-5-carboxylic acid, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90299042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,3-benzodioxole-5-carboxylic acid

CAS RN

60546-62-5
Record name 60546-62-5
Source DTP/NCI
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Record name 1,3-benzodioxole-5-carboxylic acid, 6-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1,3-benzodioxole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DB Grotjahn, KPC Vollhardt - Synthesis, 1993 - thieme-connect.com
In the presence of CpCo (CO) 2, bis (trimethylsilyl) acetylene reacts with the alkyne and alkene functions of 1-(6-ethynyl-1, 3-benzodioxol-5-ylcarbonyl) azacyclopent-2-ene (5c) to …
Number of citations: 53 www.thieme-connect.com
X Liu, H Fu, Y Jiang, Y Zhao - Angewandte Chemie, 2009 - Wiley Online Library
Quinazolinone (Q) is a key core structure that occurs in natural products such as luotonin A from Peganum nigellastrum,[1a] 2-methyl-4 (3H)-quinazolinone from Bacillus cereus,[1b] 2-(4…
Number of citations: 319 onlinelibrary.wiley.com
A Padwa, M Dimitroff, AG Waterson… - The Journal of Organic …, 1998 - ACS Publications
Acylation of 5-amino-2-furancarboxylic acid methyl ester with alkenoyl acid chlorides gives 2-amidofurans that undergo intramolecular Diels−Alder cycloadditions. The reactions occur …
Number of citations: 102 pubs.acs.org
S Delf - 2017 - ueaeprints.uea.ac.uk
This thesis describes work towards an organoiron approach towards the enantioselective synthesis of the alkaloid hippeastrine, starting from enantiomerically defined arene cis diols …
Number of citations: 3 ueaeprints.uea.ac.uk

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